molecular formula C15H16N2O B2406777 N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide CAS No. 1311894-00-4

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B2406777
CAS RN: 1311894-00-4
M. Wt: 240.306
InChI Key: DSFYDQBPZYPJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide, also known as compound 1, is a synthetic compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of indene carboxamides and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Halonium-initiated C-O Bond Formation

Research by Ying Wei et al. (2012) explores the highly efficient C-O bond formation via carboxylic acid-catalyzed reaction of 1-acetylcyclopropanecarboxamides, a category to which N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide structurally relates. This process provides access to biologically important 5-amino-3(2H)-furanones, demonstrating the relevance of such compounds in synthetic organic chemistry and potential biological applications (Wei et al., 2012).

Ethylene Precursor in Plants

A study by N. Hoffman et al. (1982) identifies the role of 1-aminocyclopropane-1-carboxylic acid, a compound structurally related to N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide, as an ethylene precursor in higher plants. This underlines the importance of cyclopropylcarboxamides in plant biology and their potential applications in agricultural biotechnology (Hoffman et al., 1982).

Selective Hydrogenation Catalyst

Research by Yong Wang et al. (2011) on the selective hydrogenation of phenol to cyclohexanone over a Pd@carbon nitride catalyst reveals the potential of cyclopropane derivatives in catalysis, highlighting their utility in chemical synthesis and the broader field of catalytic materials (Wang et al., 2011).

Antibacterial Activities of Carboxamides

A study on the structural, physicochemical characterization, and antibacterial activities of carboxamides and their metal complexes by E. Aktan et al. (2017) indicates the potential biomedical applications of compounds similar to N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide, particularly in developing new antibacterial agents (Aktan et al., 2017).

Larvicidal Properties

A study by W. Taylor et al. (1998) on the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin demonstrates the potential of such compounds in pest control and public health applications, showcasing the versatility and utility of cyclopropylcarboxamides in various scientific research fields (Taylor et al., 1998).

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-8-9-17(14-6-7-14)15(18)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYDQBPZYPJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N(CC#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide

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